molecular formula C14H20Cl2N2S B6180845 1-{4-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]phenyl}methanamine dihydrochloride CAS No. 2613383-60-9

1-{4-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]phenyl}methanamine dihydrochloride

Cat. No.: B6180845
CAS No.: 2613383-60-9
M. Wt: 319.3 g/mol
InChI Key: SYOIIDKVZAAFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]phenyl}methanamine dihydrochloride is a useful research compound. Its molecular formula is C14H20Cl2N2S and its molecular weight is 319.3 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of 1-{4-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]phenyl}methanamine dihydrochloride typically involves multiple steps. Starting from a thiazole derivative, the compound undergoes sequential reactions including alkylation, acylation, and amination. The critical steps involve precise control of reaction conditions such as temperature, solvent choice, and pH to ensure high yield and purity.

  • Industrial Production Methods: : For industrial-scale production, the process may involve continuous flow reactors to handle the exothermic nature of the reactions efficiently. Industrial production also considers cost-effective raw materials and optimized reaction pathways to ensure sustainability and economic viability.

Chemical Reactions Analysis

  • Types of Reactions: : This compound can participate in a variety of chemical reactions, including oxidation, reduction, substitution, and coupling reactions. These reactions are often facilitated by the presence of specific functional groups within the molecule.

  • Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminium hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary from ambient to elevated temperatures and often require inert atmospheres.

  • Major Products Formed: : The major products depend on the reaction type. For instance, oxidation might yield corresponding sulfoxides or sulfones, while substitution reactions may result in halogenated derivatives.

Scientific Research Applications

  • Chemistry: : In synthetic chemistry, it serves as an intermediate for producing more complex molecules. Its structural motifs are valuable in designing new compounds.

  • Biology: : Its biological activity is of interest for studying cell signaling pathways and enzyme interactions.

  • Medicine: : Potential therapeutic applications include the development of drugs targeting specific receptors or enzymes, contributing to treatments for various diseases.

  • Industry: : It finds uses in creating specialty chemicals and materials due to its robust chemical framework.

Mechanism of Action

  • Molecular Targets and Pathways: : The exact mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. It modulates biological pathways by influencing the activity of these targets, leading to desired pharmacological effects. Understanding its mechanism requires detailed studies using techniques like crystallography and molecular docking.

Comparison with Similar Compounds

  • Similar Compounds: : Comparisons can be made with other thiazole-based compounds, phenylmethanamine derivatives, and related amines.

  • Highlighting Uniqueness: : The unique structure of 1-{4-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]phenyl}methanamine dihydrochloride offers distinct chemical reactivity and biological activity, setting it apart from similar compounds. The presence of both a thiazole ring and a phenylmethanamine backbone contributes to its versatility and potency.

  • Listed Compounds: : Comparable molecules might include 1-phenyl-2-(propan-2-yl)thiazole and other substituted thiazoles, each differing in their specific functional groups and resulting properties.

Properties

CAS No.

2613383-60-9

Molecular Formula

C14H20Cl2N2S

Molecular Weight

319.3 g/mol

IUPAC Name

[4-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)phenyl]methanamine;dihydrochloride

InChI

InChI=1S/C14H18N2S.2ClH/c1-9(2)14-16-10(3)13(17-14)12-6-4-11(8-15)5-7-12;;/h4-7,9H,8,15H2,1-3H3;2*1H

InChI Key

SYOIIDKVZAAFGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C(C)C)C2=CC=C(C=C2)CN.Cl.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.